molecular formula C16H25N3O2S2 B2696333 3-(morpholinomethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1421505-05-6

3-(morpholinomethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2696333
CAS No.: 1421505-05-6
M. Wt: 355.52
InChI Key: HEGXROBWWHPMKM-UHFFFAOYSA-N
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Description

3-(morpholinomethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholinomethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the morpholinomethyl and thiophen-2-ylmethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(morpholinomethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(morpholinomethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 3-(morpholinomethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
  • 3-(morpholinomethyl)-N-(furan-2-ylmethyl)-1,4-thiazepane-4-carboxamide
  • 3-(morpholinomethyl)-N-(thiophen-3-ylmethyl)-1,4-thiazepane-4-carboxamide

Uniqueness

Compared to similar compounds, 3-(morpholinomethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide stands out due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S2/c20-16(17-11-15-3-1-10-23-15)19-4-2-9-22-13-14(19)12-18-5-7-21-8-6-18/h1,3,10,14H,2,4-9,11-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGXROBWWHPMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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